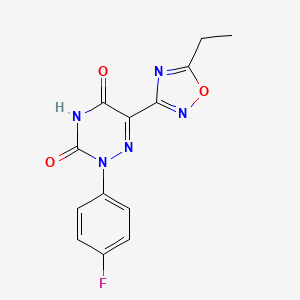
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Vue d'ensemble
Description
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C13H10FN5O3 and its molecular weight is 303.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
A study by Huang and Lee (2011) investigated compounds including 1,2,4-triazine-3,5(2H,4H)-dione derivatives for their antibacterial activity against Gram-positive and Gram-negative microorganisms. They found that certain compounds in this series showed selective inhibition activity against specific bacterial strains, indicating potential as antibacterial agents (Huang & Lee, 2011).
5-HT2 Antagonist Activity
Research by Watanabe et al. (1992) on 1,2,4-triazine derivatives, including those with a 4-fluorophenyl group, demonstrated potent 5-HT2 antagonist activity. This suggests their potential application in treating conditions associated with serotonin receptors, such as depression or anxiety (Watanabe et al., 1992).
Antifungal Activity
Mishra, Singh, and Wahab (2000) explored 1,2,4-triazine derivatives, including those with 4-fluorophenyl groups, for their antifungal properties. They compared these compounds with standard fungicides and found notable fungitoxic action against specific fungi, suggesting their use in antifungal applications (Mishra, Singh, & Wahab, 2000).
DAAO Inhibitors
A study by Hin et al. (2015) on 1,2,4-triazine-3,5(2H,4H)-dione derivatives found that many compounds in this series were potent inhibitors of d-amino acid oxidase (DAAO). This indicates their potential use in modulating neuroactive compounds and treating related disorders (Hin et al., 2015).
Antitumor Agents
Research conducted by Abdelrehim (2021) synthesized and tested 1,2,4-triazine derivatives for their cytotoxic activity against colon carcinoma cell lines. They found that certain compounds exhibited significant cytotoxic activity, suggesting their potential in cancer treatment (Abdelrehim, 2021).
Propriétés
IUPAC Name |
6-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O3/c1-2-9-15-11(18-22-9)10-12(20)16-13(21)19(17-10)8-5-3-7(14)4-6-8/h3-6H,2H2,1H3,(H,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMBFROUARXRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=NN(C(=O)NC2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



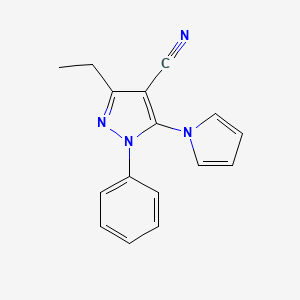
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)
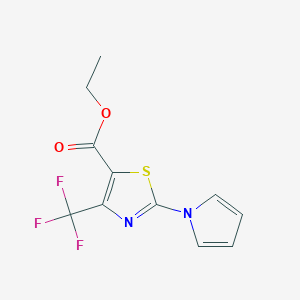
![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)
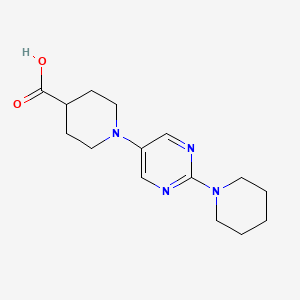
![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)
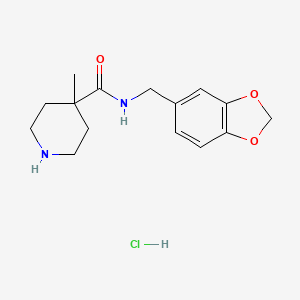
![[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392497.png)
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)
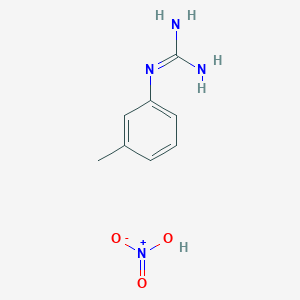
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)